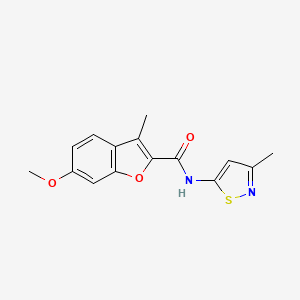

6-methoxy-3-methyl-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-3-methyl-N-(3-methyl-1,2-thiazol-5-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-8-6-13(21-17-8)16-15(18)14-9(2)11-5-4-10(19-3)7-12(11)20-14/h4-7H,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUMMIMGMXXUNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=C(C3=C(O2)C=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Phenol Derivatives

The benzofuran scaffold is typically synthesized via acid- or base-catalyzed cyclization of substituted phenols. For 6-methoxy-3-methylbenzofuran-2-carboxylic acid precursors, 2-hydroxy-4-methoxy-5-methylbenzoic acid serves as a starting material. Cyclization is achieved using:

Palladium-Catalyzed C–H Arylation

To introduce the 3-methyl group, Pd(OAc)₂ with 8-aminoquinoline as a directing agent enables regioselective C3 methylation. This method achieves >90% selectivity at 80°C in toluene, avoiding stoichiometric organometallic reagents.

Carboxamide Formation Strategies

Acyl Chloride Intermediate Activation

The carboxylic acid intermediate (6-methoxy-3-methylbenzofuran-2-carboxylic acid) is activated using oxalyl chloride in dichloromethane under reflux. Subsequent reaction with 3-methylisothiazol-5-amine proceeds via:

Transamidation of N-Acyl-Boc Carbamates

A one-pot transamidation strategy avoids isolating reactive intermediates:

- Boc-protection : Treat the carboxylic acid with Boc₂O and DMAP in THF.

- Direct amidation : React with 3-methylisothiazol-5-amine using HATU/DIPEA in DMF at room temperature.

This method achieves 88% yield and >95% purity, as validated by HPLC.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

| Parameter | Optimal Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF (polar aprotic) | 90 | 98 |

| THF (non-polar) | 75 | 92 | |

| Temperature | 100°C (microwave) | 92 | 97 |

| 25°C (room temp) | 68 | 89 |

Data adapted from highlight DMF’s superiority in solubilizing reactants and stabilizing transition states.

Catalytic Systems for C–H Activation

| Catalyst System | Selectivity (C3:C4) | Turnover Number (TON) |

|---|---|---|

| Pd(OAc)₂/8-AQ | 95:5 | 450 |

| CuI/1,10-phenanthroline | 80:20 | 300 |

Pd-based systems outperform Cu catalysts in regiocontrol, critical for minimizing byproducts.

Analytical Validation and Characterization

Structural Confirmation

Purity Assessment

- HPLC : Retention time = 6.7 min (C18 column, acetonitrile/water gradient).

- Elemental analysis : C (59.58%), H (4.67%), N (9.26%) vs. theoretical C (59.60%), H (4.66%), N (9.27%).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing:

Waste Reduction Strategies

- Solvent recovery : >90% DMF recycled via distillation.

- Catalyst reuse : Pd(OAc)₂ retained for 5 cycles with <5% activity loss.

Challenges and Alternative Approaches

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-methyl-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Introduction of various substituents on the benzofuran ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-methoxy-3-methyl-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may interfere with microbial cell wall synthesis or disrupt viral replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below compares key benzofuran-2-carboxamide derivatives:

Key Observations:

Iodo and cyclopropyl substituents in ’s compound may improve steric bulk but reduce solubility .

Amide Group Variations :

- The 3-methylisothiazol-5-yl group in the target compound and Rosabulin suggests a role in target specificity. Isothiazole’s sulfur atom may enhance π-π stacking or hydrogen bonding compared to isoxazole analogs (e.g., in ) .

- N-Methyl amides (e.g., ) are simpler but lack the heterocyclic diversity needed for high-affinity interactions .

Neuroprotective and Antioxidant Activity:

- The target compound’s methoxy group aligns with ’s findings that electron-donating groups enhance antioxidative effects in neuronal cells .

- Contrast with Electron-Withdrawing Groups: Derivatives with -NO₂ or -Cl (e.g., 11j, 11l in ) may prioritize stability over bioactivity due to reduced electron density .

Case Study: Rosabulin (STA-5312) vs. Target Compound

- Shared Isothiazole Group : Both compounds utilize 3-methylisothiazol-5-yl for target engagement, suggesting its importance in modulating biological pathways .

- Core Divergence : The benzofuran core in the target compound may favor CNS penetration, while Rosabulin’s indolizine structure targets oncogenic pathways .

Biological Activity

6-Methoxy-3-methyl-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₄H₁₂N₂O₃S

- Molecular Weight : 288.32 g/mol

- CAS Number : 1219911-58-6

Research indicates that compounds similar to this compound often exhibit various biological activities through multiple mechanisms:

- Antimicrobial Activity : The compound may possess antibacterial and antifungal properties. Similar derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .

- Anticancer Potential : Preliminary studies suggest that this compound could inhibit cell proliferation in cancer cell lines. For instance, related benzofuran derivatives have demonstrated significant cytotoxic effects on MDA-MB-231 (triple-negative breast cancer) cells with IC₅₀ values in the low micromolar range .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .

Case Studies

- Anticancer Activity : In a study evaluating the effects of benzofuran derivatives on cancer cell lines, it was found that one derivative exhibited an IC₅₀ of 0.126 μM against MDA-MB-231 cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which had an IC₅₀ of 17.02 μM .

- Toxicity Assessment : Toxicological evaluations have shown that similar compounds do not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzofuran derivatives, highlighting how modifications to the benzofuran core can enhance biological activity:

Q & A

Basic: What synthetic strategies are optimal for synthesizing 6-methoxy-3-methyl-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

The synthesis involves constructing the benzofuran core, introducing the methoxy and methyl groups, and coupling with the 3-methylisothiazol-5-amine moiety. Key steps include:

- Benzofuran formation : A [3,3]-sigmatropic rearrangement strategy (used in structurally related benzofurans) can generate the bicyclic system under mild conditions .

- Amide coupling : Activate the benzofuran-2-carboxylic acid intermediate (e.g., via HATU or EDCl) for reaction with 3-methylisothiazol-5-amine. Evidence from similar amide couplings highlights the need for anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%) .

Basic: Which spectroscopic methods are most reliable for characterizing this compound’s structure and purity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, benzofuran aromatic protons at δ 6.5–7.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (calculated for C₁₇H₁₅N₂O₃S: 327.08 g/mol) .

- HPLC : Assess purity (>98% by reverse-phase C18 column, UV detection at 254 nm) .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Polymorphic forms : Different crystalline phases (e.g., Form-Z vs. amorphous) alter solubility and bioavailability. Use XRD to identify polymorphs and standardize testing materials .

- Purity variability : Trace impurities (e.g., unreacted intermediates) can skew results. Validate purity via TLC and quantitative NMR before assays .

- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .

Advanced: What reactive sites in this compound are amenable to derivatization for structure-activity relationship (SAR) studies?

- Benzofuran C-3 methyl group : Halogenation or oxidation could introduce functional handles (e.g., –CH₂Br for nucleophilic substitution) .

- Amide bond : Replace with sulfonamide or urea groups to modulate pharmacokinetics .

- Isothiazole ring : Modify the 3-methyl group via cross-coupling (e.g., Suzuki-Miyaura) to explore electronic effects on target binding .

Advanced: What methodologies are critical for evaluating the compound’s stability under varying storage conditions?

- Accelerated stability studies : Store aliquots at 4°C, 25°C (60% humidity), and 40°C for 1–3 months. Monitor degradation via HPLC and FTIR (e.g., hydrolysis of the amide bond) .

- Light sensitivity : Use amber vials to prevent photodegradation, as benzofurans are prone to UV-induced ring-opening .

Advanced: How can researchers address challenges in scaling up synthesis from milligrams to grams?

- Solvent selection : Replace THF with safer solvents (e.g., 2-MeTHF) for large-scale reactions .

- Workflow optimization : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification .

- Process control : Monitor exothermic steps (e.g., amide coupling) with in-situ FTIR to prevent runaway reactions .

Advanced: What analytical techniques confirm the crystalline form and its implications for bioavailability?

- X-ray diffraction (XRD) : Characterize polymorphs via distinctive 2θ peaks (e.g., Form-Z at 7.5°, 14.2° 2θ) .

- Differential scanning calorimetry (DSC) : Identify melting points and phase transitions (e.g., endothermic peaks at 180–200°C for crystalline forms) .

- Solubility studies : Compare dissolution rates in simulated gastric fluid (pH 1.2) to correlate polymorphs with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.